

Spectroscopic Profile of 2H-Pyran-2,6(3H)-dione: A Technical Guide

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Compound of Interest

Compound Name: 2H-Pyran-2,6(3H)-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2H-Pyran-2,6(3H)-dione**, also known as glutaconic anhydride. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and analytical characteristics of this compound. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.

Introduction

2H-Pyran-2,6(3H)-dione is a cyclic anhydride with the molecular formula $C_5H_4O_3$ and a molecular weight of 112.08 g/mol .^{[1][2]} Its structure, featuring two carbonyl groups within a six-membered heterocyclic ring, makes it a subject of interest in synthetic organic chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its reaction products.

Spectroscopic Data

While specific, experimentally-derived high-resolution spectra for **2H-Pyran-2,6(3H)-dione** are not widely available in public databases, the following tables summarize the expected spectroscopic characteristics based on data from closely related derivatives and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2H-Pyran-2,6(3H)-dione**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~5.7	Singlet	1H	Vinylic proton of the pyran ring
6.8 - 7.3	Multiplet	2H	Protons on the double bond
~3.5	Singlet	1H	Methylene proton adjacent to carbonyl

Note: The chemical shifts are estimations for the parent compound based on data for its derivatives. Actual values may vary depending on the solvent and experimental conditions.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **2H-Pyran-2,6(3H)-dione**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~185.0	Carbonyl (C=O)	C2 Carbonyl
~173.0	Carbonyl (C=O)	C6 Carbonyl
96.2 - 107.4	Vinylic (C=C)	Olefinic carbons of the pyran ring
~63.3	Methylene (CH ₂)	C3 Methylene carbon

Note: These are characteristic chemical shift ranges for the pyran-dione core, derived from studies on its derivatives. The exact values for the unsubstituted compound may differ.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2H-Pyran-2,6(3H)-dione** is expected to be dominated by strong absorptions from the two carbonyl groups of the anhydride functionality.

Table 3: Predicted IR Absorption Bands for **2H-Pyran-2,6(3H)-dione**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~1750-1850	Strong	C=O	Asymmetric stretch of anhydride
~1700-1780	Strong	C=O	Symmetric stretch of anhydride
~1600-1680	Medium	C=C	Alkene stretch
~1000-1300	Strong	C-O	C-O-C stretch of anhydride

Note: The exact positions of the carbonyl bands can be influenced by ring strain and conjugation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2H-Pyran-2,6(3H)-dione**, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for **2H-Pyran-2,6(3H)-dione**

m/z Value	Interpretation
112	Molecular Ion (M ⁺)
84	Loss of CO
68	Loss of CO ₂
56	Loss of 2xCO

Note: The fragmentation pattern is a prediction based on the expected stability of the resulting fragments.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a small organic compound like **2H-Pyran-2,6(3H)-dione**.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
- ¹H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set a relaxation delay of 1-5 seconds to ensure quantitative integration if required.
- ¹³C NMR Acquisition:
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[\[3\]](#)

- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR.
- Employ a relaxation delay (d1) of 2-5 seconds.[3]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[3]
 - Perform baseline correction.
 - For ^1H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. Typically, the spectrum is recorded from 4000 to 400 cm^{-1} .

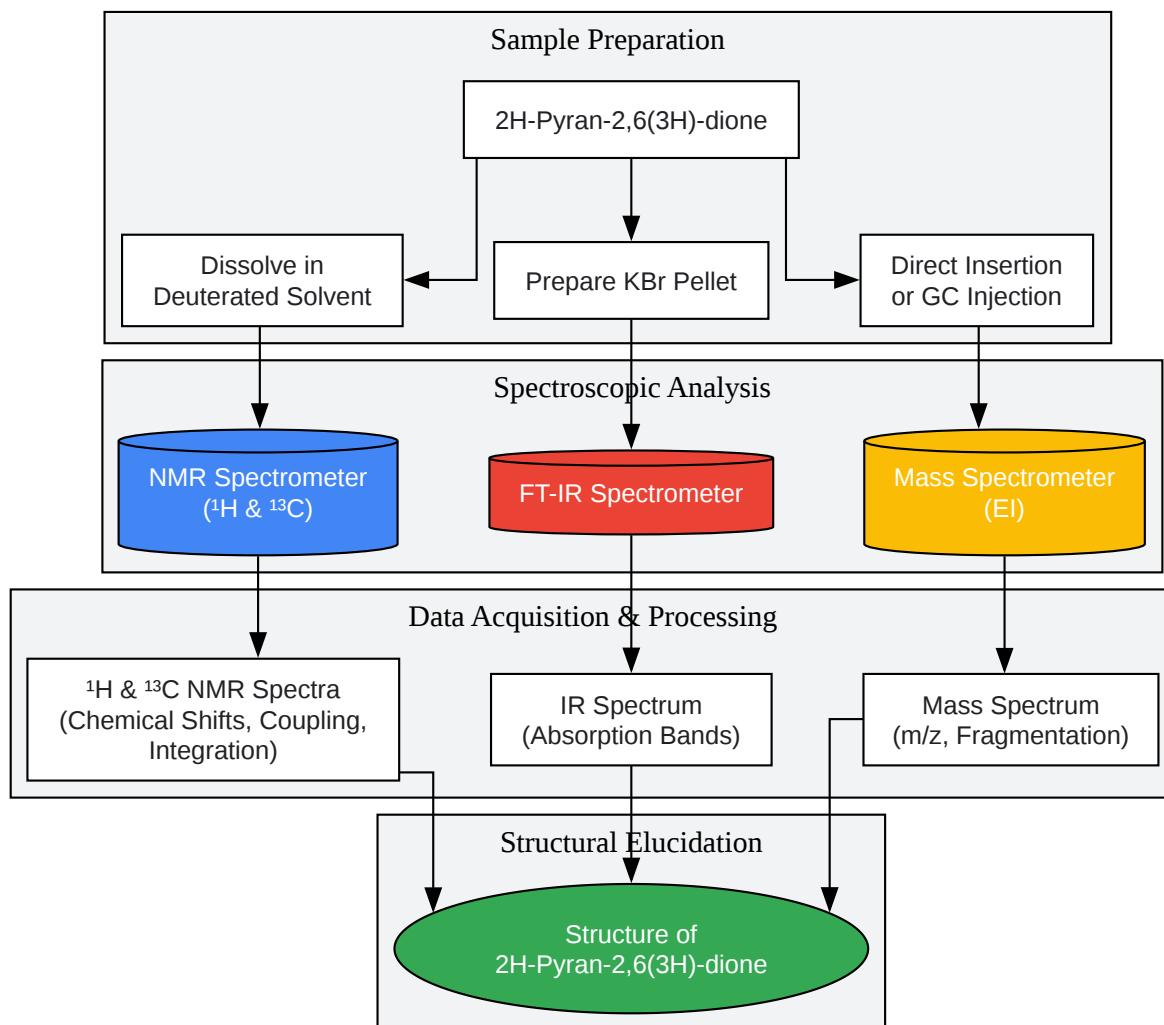
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+) and various fragment ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which gives the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2H-Pyran-2,6(3H)-dione**, from sample preparation to structural elucidation.



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Caption: Workflow for the spectroscopic analysis of **2H-Pyran-2,6(3H)-dione**.

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